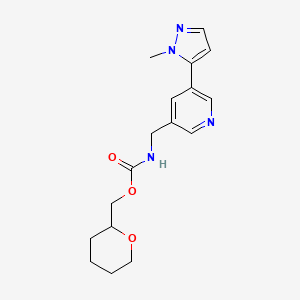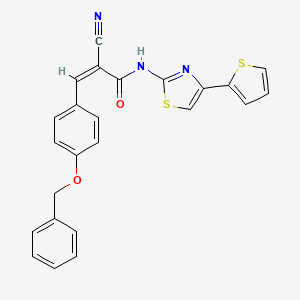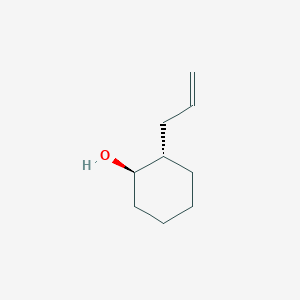![molecular formula C20H24N2O3 B2448980 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903151-56-3](/img/structure/B2448980.png)
1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of bicyclic ketones. This particular structure combines an azabicyclo octane core with a pyrrolidine-2,5-dione group, making it intriguing for both its synthetic and biological properties. The presence of the m-tolyl group adds to its uniqueness and potential reactivity.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
Formation of the Azabicyclo Octane Core: Starting with a primary amine, the core structure is often synthesized through a series of intramolecular cyclization reactions, involving strategic placement of functional groups.
Acetylation: The addition of the m-tolyl acetyl group usually follows, employing reagents like acetic anhydride in the presence of a catalyst such as pyridine to facilitate the reaction.
Formation of Pyrrolidine-2,5-dione: This step might involve a condensation reaction where a suitable precursor undergoes cyclization, aided by reagents like phosphorous oxychloride or thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound is streamlined through high-yield reactions, optimized conditions (e.g., specific temperatures, pressures), and the use of robust catalysts. Continuous flow chemistry techniques can be applied to enhance efficiency and reproducibility.
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the m-tolyl group, resulting in the formation of carboxylic acid derivatives.
Reduction: Selective reduction can target specific functional groups, such as the ketone or pyrrolidine-2,5-dione moiety, potentially leading to alcohol or amine derivatives.
Substitution: Both nucleophilic and electrophilic substitutions can occur, often facilitated by the presence of the azabicyclo octane structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids and alcohol derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
This compound has found applications across several fields:
Chemistry: : Used as a building block in complex organic syntheses due to its unique structure.
Medicine: : Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: : Utilized in the synthesis of novel materials, including polymers with specific functional properties.
Mechanism of Action
The mechanism by which 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, influencing various biochemical pathways. Specific pathways could include modulation of neurotransmitter systems or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Compared to other similar compounds, this particular molecule stands out due to:
The unique combination of the azabicyclo octane and pyrrolidine-2,5-dione moieties.
Enhanced reactivity and potential for diverse chemical modifications.
Distinct pharmacological and biological activities.
Similar Compounds
Pyrrolidine-based ketones.
Azabicycloalkane derivatives.
N-substituted pyrrolidine-2,5-diones.
Each of these comparisons highlights the distinctive nature of 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione and its applications in various fields of research and industry.
Properties
IUPAC Name |
1-[8-[2-(3-methylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-3-2-4-14(9-13)10-20(25)21-15-5-6-16(21)12-17(11-15)22-18(23)7-8-19(22)24/h2-4,9,15-17H,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKVTQFZEQOEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2448906.png)


![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/new.no-structure.jpg)


![1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2448914.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)

